Product packaging for ethyl 2-(9H-fluoren-9-yl)acetate(Cat. No.:CAS No. 159803-52-8)

ethyl 2-(9H-fluoren-9-yl)acetate

Cat. No.: B061112
CAS No.: 159803-52-8
M. Wt: 252.31 g/mol
InChI Key: KSSIOELMUJKEML-UHFFFAOYSA-N
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Description

Ethyl 2-(9H-fluoren-9-yl)acetate (CAS 159803-52-8) is a high-purity organic building block of significant interest in advanced chemical synthesis and pharmaceutical research. This compound features a fluorene moiety, a rigid bicyclic structure known for its ability to influence the properties of larger molecules. The fluorene scaffold is prominently featured in the development of compounds with diverse biological activities, including antimicrobial and anticancer agents, as well as treatments for neurodegenerative diseases like Alzheimer's . As a versatile synthetic intermediate, its ethyl acetate functional group makes it a valuable precursor for further chemical transformations. Researchers utilize it to incorporate the fluorene structure into more complex molecules, such as hydrazinothiazole derivatives, which are explored for their efficacy against multidrug-resistant microbial strains . The compound is supplied with guaranteed analytical data (NMR, HPLC) to ensure identity and purity for sensitive research applications. Key Chemical Identifiers: • CAS Number: 159803-52-8 • Molecular Formula: C 17 H 16 O 2 • Molecular Weight: 252.31 g/mol • SMILES: O=C(OCC)CC1C2=CC=CC=C2C3=C1C=CC=C3 Safety Information: This product is for research use only and is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting. Refer to the Safety Data Sheet (SDS) for detailed hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O2 B061112 ethyl 2-(9H-fluoren-9-yl)acetate CAS No. 159803-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(9H-fluoren-9-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSIOELMUJKEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370172
Record name Ethyl fluorene-9-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159803-52-8
Record name Ethyl fluorene-9-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Antimicrobial Properties of Fluorene Based Thiazoles and Other Derivatives

The growing threat of antimicrobial resistance has spurred research into novel therapeutic agents. nih.gov Fluorene (B118485) derivatives, particularly those incorporating a thiazole (B1198619) ring, have emerged as promising candidates. nih.govnih.gov Thiazole and its derivatives are known for their broad-spectrum pharmacological activities, including antibacterial and antifungal effects. nih.govresearchgate.netmdpi.com

Recent studies have demonstrated the antimicrobial potential of newly synthesized fluorene-based compounds. For instance, a series of eighteen fluorene-containing substituted thiazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov One compound, in particular, showed a significant zone of inhibition against Bacillus subtilis, while another exhibited inhibitory activity against the fungal strain Candida albicans. nih.gov

Furthermore, 2,7-dichloro-9H-fluorene-based thiazolidinones and azetidinones have been investigated as antimicrobial agents against multidrug-resistant strains. nih.gov Some of these synthesized compounds displayed notable activity against Staphylococcus aureus and other bacteria when compared to standard drugs. nih.gov The incorporation of the fluorene moiety into these heterocyclic structures appears to be a key factor in their enhanced antimicrobial efficacy. nih.gov

Neuroprotective Effects of Specific Peptide Analogs

The neurodegenerative cascade in diseases like Alzheimer's is a complex process involving multiple pathological factors. nih.gov Fluorene (B118485) derivatives have been investigated for their potential to counteract these processes. nih.gov Specifically, certain fluorene compounds have demonstrated the ability to disrupt the formation of toxic amyloid-β (Aβ) oligomers, which are a primary neurotoxic species in Alzheimer's disease. nih.govnih.gov

Spin-labeled fluorene compounds, which contain a pyrroline (B1223166) nitroxide group, have shown particular promise. nih.gov These molecules not only disrupt Aβ oligomers but also possess antioxidant properties, allowing them to scavenge free radicals. nih.gov This dual-action mechanism makes them especially interesting candidates for mitigating Aβ peptide toxicity. nih.gov Studies have shown that these spin-labeled fluorenes can protect cultured neurons from Aβ-induced toxicity and reduce the accumulation of intracellular Aβ oligomers. nih.gov

Antimalarial Activity of Fluorene Containing Compounds

The emergence of drug-resistant malaria parasites necessitates the development of new antimalarial agents. nih.govbeilstein-journals.org Fluorene-containing compounds have been identified as a promising class of antiplasmodial agents. nih.gov For example, 2,7-dichloro-7H-fluorene serves as a backbone for the synthesis of the well-known antimalarial drug Lumefantrine. nih.gov

Hybrid molecules combining the fluorene (B118485) scaffold with other known antimalarial pharmacophores have shown significant activity. Fluorene-chloroquine hybrids, for instance, have demonstrated potent in vitro antiplasmodial activity against chloroquine-sensitive strains of Plasmodium falciparum. nih.gov The most active of these hybrids exhibited an IC50 value of 139 nM. nih.gov The mechanism of action for these hybrids is believed to involve the inhibition of heme detoxification in the parasite. nih.gov

However, not all modifications to the fluorene scaffold lead to enhanced antimalarial activity. In one study, the introduction of certain fluoroalkyl moieties to a triazolopyrazine scaffold, a known antimalarial lead, resulted in a reduction or complete loss of activity. beilstein-journals.orgnih.gov This highlights the sensitive structure-activity relationship in the design of fluorene-based antimalarials.

Enzyme Inhibition Studies E.g., Peptide Deformylase Inhibition

Peptide deformylase (PDF) is a crucial enzyme for bacterial survival, making it an attractive target for the development of novel antibiotics. nih.govnih.gov While direct studies on ethyl 2-(9H-fluoren-9-yl)acetate as a PDF inhibitor are not prominent, the broader class of fluorene (B118485) derivatives has been explored for various enzyme inhibition activities.

For example, certain fluorene derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.com One such compound, dendrogibsol, isolated from Dendrobium gibsonii, was found to be a noncompetitive inhibitor of α-glucosidase and was more potent than the standard drug acarbose. mdpi.com

The general principle of targeting bacterial enzymes like PDF with small molecule inhibitors is well-established. nih.gov These inhibitors often work by chelating the metal ion in the enzyme's active site. nih.gov The development of potent and selective PDF inhibitors could provide a new class of antibacterial agents. nih.govnih.gov

Investigation As Drug Development Scaffolds and for Therapeutic Potential

The fluorene (B118485) core is considered a privileged scaffold in medicinal chemistry due to its versatile biological activities. entrepreneur-cn.comnih.govnih.gov Its rigid and planar structure provides a unique template for the design of new therapeutic agents. marketresearchintellect.com Fluorene derivatives have been successfully developed into drugs for treating a range of conditions, including cancer, inflammation, and microbial infections. entrepreneur-cn.com

The therapeutic potential of fluorene is exemplified by commercially available drugs such as the anti-arrhythmic indecainide, the antiviral tilorone, and the muscle relaxant hexafluronium, all of which contain the fluorene moiety. nih.gov The ability to functionalize the fluorene ring at various positions allows for the fine-tuning of its pharmacological properties, making it a valuable building block in drug discovery. marketresearchintellect.com

Furthermore, the unique photophysical properties of fluorene derivatives have led to their use as fluorescent probes and biosensors for studying biological molecules like proteins and DNA. entrepreneur-cn.com

Molecular Docking Studies and Binding Mode Analysis with Biological Targets E.g., Estrogen Receptor

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of ethyl 2-(9H-fluoren-9-yl)acetate and its derivatives is an area of continuous development, with a strong emphasis on creating more efficient, cost-effective, and environmentally benign processes. Future research will likely focus on moving away from traditional methods that may involve harsh reaction conditions or the use of hazardous reagents.

One promising direction is the adoption of green chemistry principles. This includes the use of greener solvents, such as glycerol, which is inexpensive and environmentally friendly, and the development of catalyst systems that can operate under milder conditions. researchgate.net For instance, the aerobic oxidation of 9H-fluorenes to 9-fluorenones, a related transformation, can be achieved with high efficiency using potassium hydroxide (B78521) in THF under ambient conditions, highlighting a move towards more sustainable processes. rsc.org

Exploration of New Catalytic Systems for Selective Functionalization of the Fluorene Core

The functionalization of the fluorene core of this compound is key to tuning its properties for specific applications. Future research will heavily invest in the discovery and optimization of novel catalytic systems that allow for precise and selective modification of the fluorene ring.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis and functionalization of fluorenes. rsc.orgresearchgate.netlookchem.com This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org Future work will likely focus on developing more robust and versatile palladium catalysts that can functionalize a wider range of positions on the fluorene core with high regioselectivity. The use of a dual-ligand system has been shown to be crucial for high reactivity and site selectivity in the C-H arylation of fluoroarenes, a strategy that could be adapted for the functionalization of fluorene derivatives. nih.gov

Beyond palladium, the exploration of other transition metal catalysts, such as those based on copper, rhodium, and cobalt, will continue to be an active area of research. researchgate.netacs.orgwhiterose.ac.uk These alternative catalytic systems may offer complementary reactivity and selectivity, expanding the toolbox for fluorene functionalization. For example, copper-catalyzed coupling reactions have been successfully employed for the synthesis of fluorene derivatives. researchgate.net The development of catalysts that can operate under milder conditions and with lower catalyst loadings will be a key objective. researchgate.net

Advanced Applications in Drug Discovery and Chemical Biology through Derivatization

The fluorene scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound hold significant potential for the development of new therapeutic agents and chemical probes. mdpi.com

Derivatization of the fluorene core can lead to compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. entrepreneur-cn.comnih.gov Future research will focus on the rational design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. For example, fluorene-containing compounds have shown cytotoxic properties and have been incorporated into potential anticancer drugs. mdpi.com The structural modifications of the flavone (B191248) scaffold, another class of bioactive compounds, to improve anticancer potency provide a valuable parallel for the future development of fluorene-based therapeutics. nih.gov

In the realm of chemical biology , fluorescent derivatives of fluorene are particularly valuable. The inherent fluorescence of the fluorene ring system makes it an excellent scaffold for the development of fluorescent probes for bioimaging. mdpi.comnih.govamanote.com Future research will aim to create derivatives of this compound that can be used to visualize and study dynamic cellular processes with high sensitivity and specificity. nih.gov This includes the development of probes with high two-photon absorption cross-sections, which are advantageous for deep-tissue imaging. nih.gov

Integration with Materials Science for the Design of Advanced Functional Systems

The unique photophysical and electronic properties of the fluorene core make its derivatives, including this compound, highly attractive for applications in materials science. entrepreneur-cn.com

A significant area of future research will be the development of fluorene-based materials for organic light-emitting diodes (OLEDs) . umich.edunih.gov Fluorene derivatives are known for their high photoluminescence quantum yields and good thermal stability, making them excellent candidates for blue-light-emitting materials. umich.edu Research will focus on synthesizing novel derivatives with improved efficiency, stability, and color purity. umich.edu The incorporation of fluorene derivatives into dual-core structures is a promising strategy to prevent excimer formation and enhance electroluminescence efficiency. nih.gov

Furthermore, fluorene-based compounds are being explored for their use in organic solar cells and other photovoltaic devices. rsc.orgnih.gov They can function as electron-transporting materials or as part of the active layer in bulk heterojunction solar cells. rsc.orgnih.gov Future work will involve the design and synthesis of new derivatives with optimized energy levels and charge transport properties to improve the power conversion efficiency and long-term stability of these devices. entrepreneur-cn.comrsc.org The development of fluorene-based non-fullerene acceptors is a particularly promising avenue of research. rsc.org

Computational Design and High-Throughput Screening of Novel Derivatives with Enhanced Properties

To accelerate the discovery of new this compound derivatives with desired properties, computational design and high-throughput screening will play an increasingly important role.

Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the electronic and structural properties of fluorene derivatives. worldscientific.comresearchgate.networldscientific.com These methods can be used to screen virtual libraries of compounds and identify candidates with promising characteristics for specific applications, such as optimized energy levels for OLEDs or specific binding affinities for biological targets. researchgate.networldscientific.com This computational pre-screening can significantly reduce the time and resources required for experimental synthesis and testing.

High-throughput screening (HTS) provides a rapid method for experimentally evaluating large libraries of compounds for a specific activity. bohrium.comnih.gov In the context of drug discovery, HTS can be used to identify derivatives of this compound that exhibit a desired biological effect. bohrium.com In materials science, HTS can be employed to quickly assess the photophysical properties of a large number of derivatives, facilitating the discovery of new materials for OLEDs and other applications. The combination of computational design and HTS will create a powerful workflow for the efficient discovery and optimization of novel fluorene-based compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(9H-fluoren-9-yl)acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of 2-(9H-fluoren-9-yl)acetic acid with ethanol under acidic or coupling conditions. For example, using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane at 0–25°C can yield the ester. Reaction temperature, solvent polarity, and catalyst selection (e.g., DMAP for acceleration) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity can be assessed via HPLC (≥95% as a benchmark, similar to methyl analogs ).

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H NMR should show characteristic fluorenyl protons (aromatic multiplet at δ 7.2–7.8 ppm) and the ethyl ester group (triplet for CH3_3CH2_2 at δ 1.2–1.4 ppm and quartet for CH2_2O at δ 4.1–4.3 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF should display the molecular ion peak at m/z 252.3 (C17_{17}H16_{16}O2+_2^+).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/chloroform and compare bond angles/distances to fluorenyl analogs (e.g., C–C bond lengths ≈1.48 Å in fluorenyl cores ).

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : Apply a 2k^k factorial design to evaluate variables (e.g., temperature, catalyst concentration, solvent ratio). For example:

  • Factors : Temperature (25°C vs. 50°C), catalyst (DCC vs. EDC), and solvent (DCM vs. THF).
  • Response Variables : Yield (%) and purity (HPLC area %).
  • Analysis : Use ANOVA to identify significant interactions. For instance, higher temperatures may reduce yield due to ester hydrolysis, while THF improves solubility but slows reaction kinetics. This approach resolves contradictions in reported yields .

Q. What strategies address discrepancies in purity assessments between HPLC and 1^1H NMR?

  • Methodological Answer : Discrepancies arise from residual solvents (NMR detects non-volatiles) or UV-inactive impurities (HPLC may miss them). Mitigate by:

  • NMR : Use deuterated solvents and integrate residual proton signals (e.g., DCM at δ 5.3 ppm).
  • HPLC : Employ a diode-array detector (200–400 nm) to identify UV-active impurities. Cross-validate with GC-MS for volatile byproducts. Calibrate against a certified reference standard (e.g., ≥95% purity as in methyl analogs ).

Q. How does the fluorenyl group in this compound facilitate applications in peptide synthesis?

  • Methodological Answer : The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines. While the ethyl ester itself is not Fmoc-protected, its synthesis intermediates (e.g., 2-(9H-fluoren-9-yl)acetic acid) can be modified to Fmoc derivatives. For example, coupling with chloromethyl esters generates Fmoc-protected amino acids, critical for solid-phase peptide synthesis (SPPS) .

Safety and Handling

Q. What are the key safety protocols for handling this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis.
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste. Consult SDS for fluorenyl analogs (e.g., CAS 147687-15-8 ).

Advanced Structural and Mechanistic Analysis

Q. What intermediates are involved in the oxidative ring-opening synthesis of fluorenyl derivatives, and how are they characterized?

  • Methodological Answer : Oxidative ring-opening of 9H-fluoren-9-ols (e.g., using MnO2_2) generates ketone intermediates, which undergo esterification. Monitor via TLC and isolate intermediates using flash chromatography. Characterize intermediates via IR (C=O stretch at ~1700 cm1^{-1}) and HRMS. Compare to reported mechanisms for 9H-fluoren-9-ol derivatives .

Q. How do steric effects influence the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : The bulky fluorenyl group adjacent to the ester carbonyl hinders nucleophilic attack. Kinetic studies (e.g., using pyridine as a catalyst) show slower reactivity compared to linear esters. Computational modeling (DFT) can visualize steric hindrance and predict reaction pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 2-(9H-fluoren-9-yl)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.